molecular formula C11H22N4 B15272415 [2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine

[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B15272415
M. Wt: 210.32 g/mol
InChI Key: WVXCBFVJMPBRPJ-UHFFFAOYSA-N
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Description

[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a diethylaminoethyl group and a pyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 2-(diethylamino)ethylamine with 3-methyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, reaction control, and purification can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. It can be incorporated into various chemical frameworks to explore new chemical reactivity and properties.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structure allows it to interact with biological macromolecules, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of [2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with target proteins, while the pyrazolylmethyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    [2-(Diethylamino)ethyl][(3-methyl-1H-indol-4-yl)methyl]amine: Similar structure but with an indole ring instead of a pyrazole ring.

    [2-(Diethylamino)ethyl][(3-methyl-1H-imidazol-4-yl)methyl]amine: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of [2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine lies in its pyrazole ring, which imparts distinct chemical and biological properties. The pyrazole ring can engage in unique interactions with biological targets, making this compound a valuable tool in research and development.

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

N',N'-diethyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C11H22N4/c1-4-15(5-2)7-6-12-8-11-9-13-14-10(11)3/h9,12H,4-8H2,1-3H3,(H,13,14)

InChI Key

WVXCBFVJMPBRPJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=C(NN=C1)C

Origin of Product

United States

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